molecular formula C8H12N2O2 B11916458 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90434-66-5

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11916458
CAS No.: 90434-66-5
M. Wt: 168.19 g/mol
InChI Key: BLUBYZQXVVYGLV-UHFFFAOYSA-N
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Description

6-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method includes the reaction of 1,3-diaminopropane with a cyclic anhydride under controlled conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90434-66-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

9-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-3-2-4-8(5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

BLUBYZQXVVYGLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(=O)NC(=O)N2

Origin of Product

United States

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